molecular formula C22H20N2O5S2 B4057349 Methyl 4-({[2-(thien-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)benzoate

Methyl 4-({[2-(thien-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)benzoate

Cat. No.: B4057349
M. Wt: 456.5 g/mol
InChI Key: WLHDPJUEOKTQKY-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a tetrahydroisoquinoline core linked to a thiophene sulfonyl group and a methyl benzoate moiety.

Properties

IUPAC Name

methyl 4-[(2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S2/c1-29-22(26)15-8-10-18(11-9-15)23-21(25)19-13-16-5-2-3-6-17(16)14-24(19)31(27,28)20-7-4-12-30-20/h2-12,19H,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHDPJUEOKTQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[2-(thien-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Thienylsulfonyl Group: This step involves sulfonylation, where a thiophene derivative is reacted with a sulfonyl chloride in the presence of a base.

    Coupling with Benzoic Acid Derivative: The final step involves coupling the tetrahydroisoquinoline derivative with a benzoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-(thien-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 4-({[2-(thien-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for developing new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of Methyl 4-({[2-(thien-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The tetrahydroisoquinoline core can interact with neurotransmitter receptors, while the thienylsulfonyl group can modulate enzyme activity. These interactions can influence various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence lists sulfonylurea herbicides (e.g., metsulfuron-methyl, ethametsulfuron-methyl) and triazole fungicides (e.g., propiconazole). While these compounds share functional groups (e.g., sulfonyl or ester moieties), they differ fundamentally in core structures and mechanisms of action. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Compound Core Structure Functional Groups Reported Use Mechanistic Class
Methyl 4-({[2-(thien-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)benzoate Tetrahydroisoquinoline Thienylsulfonyl, benzoate ester Not specified in evidence Hypothesized enzyme inhibitor (e.g., protease or kinase)
Metsulfuron-methyl Triazine Sulfonylurea, methyl ester Herbicide (ALS inhibitor) Acetolactate synthase (ALS) inhibitor
Propiconazole Triazole Dioxolane, chlorophenyl Fungicide (ergosterol biosynthesis inhibitor) Cytochrome P450 demethylase inhibitor

Key Observations:

  • Structural Divergence: The queried compound’s tetrahydroisoquinoline core distinguishes it from triazine-based sulfonylureas (e.g., metsulfuron-methyl) or triazole fungicides (e.g., propiconazole).
  • Mechanistic Hypotheses: Unlike ALS inhibitors (sulfonylureas) or ergosterol disruptors (triazoles), the queried compound’s thienylsulfonyl-tetrahydroisoquinoline structure may target different pathways (e.g., proteases or kinases).

Research Findings and Data Gaps

a. Sulfonylurea Herbicides ()

  • Metsulfuron-methyl : Effective at 4–40 g/ha for broadleaf weed control, with soil half-life of 1–4 weeks .
  • Ethametsulfuron-methyl : Selective for cruciferous crops, with log P = 1.8 (moderate hydrophobicity) .
  • Relevance to Queried Compound : Sulfonylureas rely on triazine-urea motifs for ALS binding. The absence of this motif in the queried compound suggests divergent targets.

b. Triazole Fungicides ()

  • Propiconazole : Log P = 3.5 (lipophilic), systemic activity against rusts and smuts .
  • Etaconazole : Similar structure but with ethyl substitution; lower persistence than propiconazole .
  • Relevance : The queried compound lacks the triazole ring critical for cytochrome P450 inhibition.

c. Critical Data Gaps :

  • No solubility, toxicity, or efficacy data for the queried compound.
  • No evidence of pesticidal use or synthesis in provided materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-({[2-(thien-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)benzoate
Reactant of Route 2
Methyl 4-({[2-(thien-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)benzoate

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